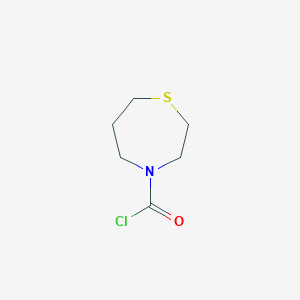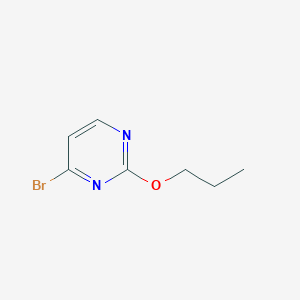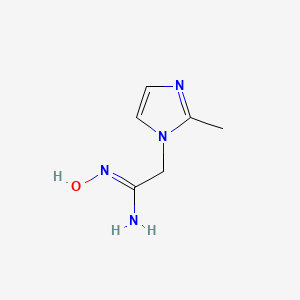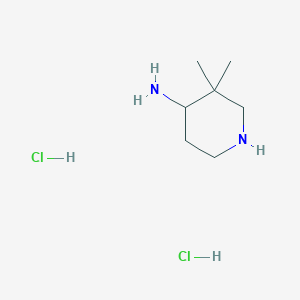
1,4-Thiazepane-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Thiazepane-4-carbonyl chloride: is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms. It is a derivative of thiazepane, a class of compounds known for their diverse biological activities. The presence of the carbonyl chloride functional group makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Thiazepane-4-carbonyl chloride can be synthesized through the reaction of 1,4-thiazepane with phosgene or thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows: [ \text{1,4-Thiazepane} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene can be hazardous, so appropriate safety measures, such as closed systems and proper ventilation, are essential.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Thiazepane-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 1,4-thiazepane-4-carboxylic acid.
Reduction: The compound can be reduced to form 1,4-thiazepane-4-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
1,4-Thiazepane-4-carboxylic acid: Formed through hydrolysis.
1,4-Thiazepane-4-methanol: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
1,4-Thiazepane-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the development of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4-thiazepane-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can interact with biological targets through different pathways. The specific molecular targets and pathways depend on the nature of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
1,4-Thiazepane: The parent compound without the carbonyl chloride group.
1,4-Thiazepane-4-carboxylic acid: The hydrolysis product of 1,4-thiazepane-4-carbonyl chloride.
1,4-Thiazepane-4-methanol: The reduction product of this compound.
1,4-Oxazepane: A similar seven-membered heterocyclic compound containing oxygen instead of sulfur.
Uniqueness: this compound is unique due to the presence of the carbonyl chloride functional group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives with diverse biological and chemical properties.
Eigenschaften
Molekularformel |
C6H10ClNOS |
|---|---|
Molekulargewicht |
179.67 g/mol |
IUPAC-Name |
1,4-thiazepane-4-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNOS/c7-6(9)8-2-1-4-10-5-3-8/h1-5H2 |
InChI-Schlüssel |
LINJRHGJEZFDDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCSC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-1-yl)acetic acid](/img/structure/B13326941.png)
